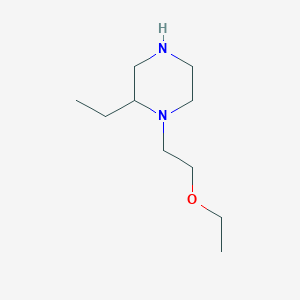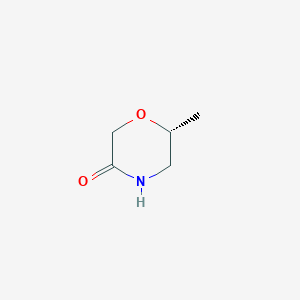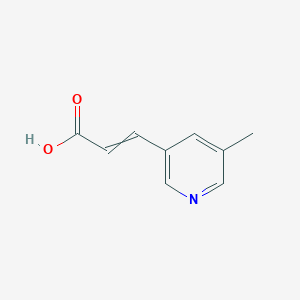
1-(2-Ethoxyethyl)-2-ethylpiperazine
Vue d'ensemble
Description
“1-(2-Ethoxyethyl)-2-ethylpiperazine” is a chemical compound with the molecular formula C8H18N2O . It has an average mass of 158.241 Da and a monoisotopic mass of 158.141907 Da . This compound is also known by its IUPAC name, 1-(2-ethoxyethyl)piperazine .
Synthesis Analysis
The synthesis of “this compound” or related compounds involves intricate chemical reactions . For instance, the synthesis of related benzimidazole derivatives involves the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates.Molecular Structure Analysis
The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 29 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
The chemical reactions of “this compound” or related compounds are intricate and showcase their reactivity and potential for creating diverse chemical structures . For instance, the reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol were studied and optimized to reach satisfactory yields of the target glycols .Applications De Recherche Scientifique
Chemical Structure and Synthesis
1-(2-Ethoxyethyl)-2-ethylpiperazine is a compound with potential biological activities. In the context of chemical synthesis and structure determination, 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole, a related compound, was studied for its synthesis and molecular structure. The conformation of the molecule was established through X-ray crystallographic analysis, revealing the planarity of the benzimidazole ring system and the chair conformation of the piperazine ring, indicative of the stability and structural characteristics of piperazine derivatives (Ozbey, Kuş, & Göker, 2001).
Biological Properties
While focusing on excluding information related to drug use, dosage, and side effects, it's noteworthy to mention that certain piperazine derivatives, such as HBK-14 and HBK-15, have been investigated for their pharmacological properties, displaying high affinity for serotonergic and other receptors, indicating a broad spectrum of potential biological activities that could be relevant in scientific research (Pytka et al., 2015).
Neurological Function Enhancement
Piperazine derivatives have been studied for their effects on cognitive functions. Specific compounds have shown to enhance the reconstruction of learning and memory functions in animal models, indicating the potential use of such compounds in neurological research and therapy development (Zhang, 2012).
Synthetic Methodology
The development of new methodologies for synthesizing piperazine derivatives, such as N-(2-pyridyl)-N'-ethylpiperazines, is a significant area of research. These compounds are crucial structural motifs in several medicinally relevant compounds. A new methodology was developed, providing rapid, general, and efficient access to this scaffold, demonstrating the importance of piperazine derivatives in medicinal chemistry (Bugaenko, Yurovskaya, & Karchava, 2017).
Physicochemical Studies
The study of physicochemical properties, such as the thermodynamics of separation processes involving piperazine derivatives, is crucial for understanding their behavior in various conditions and for their application in scientific research. For instance, the study of vapor-liquid equilibrium on piperazine-N-ethylpiperazine and water-N-ethylpiperazine binary systems contributes to the fundamental data needed for the application of these compounds in industrial and research settings (Guo, 2000).
Safety and Hazards
The safety data sheet for a related compound, 1-(2-Ethoxyethyl)piperazine, indicates that it is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for “1-(2-Ethoxyethyl)-2-ethylpiperazine” were not found in the search results, related compounds such as bilastine are being studied for their potential uses . For instance, bilastine is a well-tolerated, nonsedating H1 receptor antihistamine, and the synthesis of its potential impurities is being explored .
Mécanisme D'action
Target of Action
The compound “1-(2-Ethoxyethyl)-2-ethylpiperazine” has a similar structure to Tetrofosmin , which is used in conjunction with technetium Tc-99m as a radiopharmaceutical . Tetrofosmin is rapidly taken up by myocardial tissue .
Biochemical Pathways
Phthalate esters, which have a similar structure, are known to be hydrolyzed by hydrolase enzymes as the initial step of their biodegradation .
Pharmacokinetics
Tetrofosmin, a compound with a similar structure, reaches its maximum level in myocardial tissue in approximately 5 minutes .
Result of Action
Tetrofosmin, a compound with a similar structure, is used to identify changes in perfusion induced by pharmacologic stress in patients with known or suspected coronary artery disease .
Action Environment
Phthalate concentrations in glass window films have been found to be associated with dormitory characteristics, occupancy activities and habits, and environmental factors .
Propriétés
IUPAC Name |
1-(2-ethoxyethyl)-2-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-10-9-11-5-6-12(10)7-8-13-4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVBTNILPCHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1CCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide](/img/structure/B1422860.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1422865.png)
